molecular formula C15H15NO4 B1684286 (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol CAS No. 139233-53-7

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

Cat. No.: B1684286
CAS No.: 139233-53-7
M. Wt: 273.28 g/mol
InChI Key: FULLEMQICAKPOE-JTQLQIEISA-N
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Preparation Methods

The synthesis of Zelandopam involves several steps, starting with the preparation of the core structure, which is a tetrahydroisoquinoline derivative. The synthetic route typically includes:

    Step 1: Formation of the isoquinoline core through a Pictet-Spengler reaction.

    Step 2: Introduction of hydroxyl groups at specific positions on the aromatic ring.

    Step 3: Conversion of the intermediate to the final product through a series of oxidation and reduction reactions.

Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Zelandopam undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds.

Scientific Research Applications

Zelandopam has been extensively studied for its applications in various fields:

Mechanism of Action

Zelandopam exerts its effects by selectively binding to dopamine D1 receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in vasodilation, increased renal blood flow, and reduced blood pressure . The molecular targets involved include the dopamine D1 receptors and the downstream signaling pathways that regulate vascular tone and renal function .

Comparison with Similar Compounds

Zelandopam is unique among dopamine D1 receptor agonists due to its specific binding affinity and pharmacokinetic properties. Similar compounds include:

Compared to these compounds, Zelandopam has shown a more targeted effect on renal and cardiovascular systems, making it a promising candidate for specific therapeutic applications .

Properties

CAS No.

139233-53-7

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

InChI

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1

InChI Key

FULLEMQICAKPOE-JTQLQIEISA-N

SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

Isomeric SMILES

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Reactant of Route 2
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Reactant of Route 3
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Reactant of Route 4
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Reactant of Route 5
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Reactant of Route 6
(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol

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